Cas no 2253641-26-6 ([(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride)
![[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2253641-26-6x500.png)
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- Z3400079252
- 2253641-26-6
- rac-(1R,3S)-(3-(Fluoromethyl)cyclohexyl)methanamine hydrochloride
- [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride
- EN300-6497869
- rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride
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- インチ: 1S/C8H16FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,10H2;1H/t7-,8+;/m0./s1
- InChIKey: VNASSTVNLRLXRF-KZYPOYLOSA-N
- SMILES: Cl.FC[C@H]1CCC[C@@H](CN)C1
計算された属性
- 精确分子量: 181.1033554g/mol
- 同位素质量: 181.1033554g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共价键单元数量: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6497869-1.0g |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-14 | |
Aaron | AR0287GU-500mg |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Aaron | AR0287GU-100mg |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 100mg |
$666.00 | 2025-02-15 | |
1PlusChem | 1P02878I-10g |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 10g |
$7199.00 | 2024-05-25 | |
Aaron | AR0287GU-50mg |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 50mg |
$454.00 | 2025-02-15 | |
1PlusChem | 1P02878I-250mg |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 250mg |
$885.00 | 2024-05-25 | |
1PlusChem | 1P02878I-100mg |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 100mg |
$638.00 | 2024-05-25 | |
1PlusChem | 1P02878I-2.5g |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95% | 2.5g |
$3314.00 | 2024-05-25 | |
Enamine | EN300-6497869-10.0g |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95.0% | 10.0g |
$5774.0 | 2025-03-14 | |
Enamine | EN300-6497869-2.5g |
rac-[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine hydrochloride |
2253641-26-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-14 |
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride 関連文献
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1. Back matter
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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3. Caper tea
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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5. Back matter
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochlorideに関する追加情報
Introduction to [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biochemical research. Among these, the compound with the CAS number 2253641-26-6 and the product name [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its specific stereochemistry and functional groups, has been the subject of extensive research in various fields, including drug discovery and molecular biology.
The molecular structure of [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] consists of a cyclohexane ring substituted with a fluoromethyl group at the 3-position and an amine group at the 1-position, with the hydrochloride salt form enhancing its solubility and stability. This configuration imparts unique electronic and steric properties, making it a valuable candidate for further investigation.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] is particularly noteworthy, as it allows for precise control over the interactions with biological targets. This has led to its exploration as a potential intermediate in the synthesis of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts.
The fluoromethyl group in the molecule is another key feature that contributes to its pharmacological potential. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules. The presence of this group in [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] suggests that it may exhibit improved bioavailability and prolonged half-life upon administration. These properties make it an attractive candidate for further development into therapeutic agents.
Recent studies have begun to explore the biological activity of [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride]. Initial research indicates that it may possess properties relevant to neurological disorders, cancer therapy, and inflammation modulation. The compound's ability to interact with specific enzymes and receptors has been highlighted in several preclinical studies. These findings suggest that it could serve as a lead compound for the development of novel drugs targeting these conditions.
The synthesis of [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] presents both challenges and opportunities for chemists. The need for precise stereocontrol during its preparation underscores the importance of advanced synthetic methodologies. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical purity. These methods not only highlight the compound's complexity but also demonstrate the advancements in synthetic chemistry that are enabling such complex molecules to be synthesized efficiently.
The hydrochloride salt form of this compound enhances its pharmacological properties by improving solubility in aqueous solutions. This is particularly important for drug formulations where bioavailability is a critical factor. The salt form also increases stability during storage and transportation, making it more practical for industrial applications.
The potential applications of [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride] extend beyond pharmaceuticals. Its unique structural features make it a valuable tool in chemical biology research, where it can be used to study enzyme mechanisms and protein-ligand interactions. Additionally, its fluorinated nature suggests applications in materials science, particularly in the development of advanced polymers and coatings with enhanced durability and functionality.
In conclusion, the compound with CAS number 2253641-26-6, known as [(1R,3S)-3-(Fluoromethyl)cyclohexyl)methanamine;hydrochloride], represents a significant advancement in chemical research. Its unique structural properties, coupled with its potential biological activity, make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.
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